TEPP can be employed in the synthesis of enantiomerically pure compounds, which are crucial in various fields like drug discovery and material science.
Triethyl 2-phosphonopropionate is an organophosphorus compound with the molecular formula C₉H₁₉O₅P and a molecular weight of 238.22 g/mol. It appears as a clear, colorless liquid with a density of 1.111 g/mL at 25 °C. The compound has a boiling point of 143-144 °C under reduced pressure and is miscible with solvents like chloroform and methanol . It is commonly used in organic synthesis and plays a significant role in various
Triethyl 2-phosphonopropionate exhibits biological activities that make it useful in various studies:
The synthesis of Triethyl 2-phosphonopropionate can be accomplished through several methods:
Triethyl 2-phosphonopropionate finds applications across various fields:
Research into the interactions of Triethyl 2-phosphonopropionate has revealed several important findings:
Triethyl 2-phosphonopropionate shares structural similarities with several other organophosphorus compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl Phosphate | C₄H₁₁O₄P | Commonly used as a solvent; less complex than Triethyl 2-phosphonopropionate. |
Ethyl Phosphonate | C₂H₇O₄P | Simpler structure; used primarily in syntheses but lacks some biological activities. |
Triethyl Phosphate | C₇H₁₅O₄P | Used as a plasticizer; different functional groups lead to distinct properties. |
Uniqueness: Triethyl 2-phosphonopropionate's unique combination of reactivity in specific
The Horner-Wadsworth-Emmons (HWE) reaction utilizes triethyl 2-phosphonopropionate to generate stabilized phosphonate carbanions, which react with aldehydes or ketones to form α,β-unsaturated esters. The mechanism proceeds through four key steps: (i) deprotonation of the phosphonate to form a carbanion, (ii) nucleophilic addition to the carbonyl group, (iii) formation of an oxaphosphetane intermediate, and (iv) elimination to yield the alkene [3] [6]. The rate-determining step varies with solvent polarity; in polar solvents, oxaphosphetane formation dominates, while nonpolar solvents favor carbanion-aldehyde interactions [6].
Triethyl 2-phosphonopropionate typically produces (E)-alkenes due to the lower energy transition state during oxaphosphetane elimination [3] [6]. However, stereoselectivity can be influenced by steric and electronic factors. For instance, bulky substituents on the phosphonate or aldehyde favor (E)-selectivity by hindering syn-periplanar elimination [5]. Computational studies corroborate that transoid oxaphosphetane intermediates preferentially form (E)-products, with energy barriers for (Z)-pathways being 3–5 kcal/mol higher [6].
While standard HWE conditions favor (E)-alkenes, Z-selectivity can be achieved using modified phosphonates. Still-Gennari conditions employ electron-withdrawing groups (e.g., trifluoromethyl) on the phosphonate to accelerate oxaphosphetane elimination, favoring (Z)-olefins [3] [4]. Recent advancements include alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which achieve up to 98:2 Z:E ratios in reactions with aromatic aldehydes [4]. These modifications reduce steric hindrance during elimination, enabling selective access to cis-alkenes without compromising yield [4].
The HWE reaction offers distinct advantages over traditional Wittig olefination:
Feature | HWE (Triethyl 2-Phosphonopropionate) | Wittig (Phosphonium Ylides) |
---|---|---|
Byproduct Solubility | Water-soluble phosphate salts | Insoluble Ph₃P=O |
Substrate Scope | Reacts with ketones and hindered aldehydes | Limited to reactive aldehydes |
Stereoselectivity | High (E)-selectivity; tunable to (Z) | Moderate (E)-selectivity |
Purification | Simplified via aqueous extraction | Requires chromatography |
Phosphonate carbanions derived from triethyl 2-phosphonopropionate exhibit greater nucleophilicity than Wittig ylides, enabling reactions with sterically hindered ketones [3] [7]. Additionally, the HWE reaction’s tolerance for diverse solvents (e.g., THF, DME) enhances its utility in multi-step syntheses [5].
Quantum mechanical calculations on model HWE systems reveal that solvation significantly impacts reaction pathways [6]. In polar aprotic solvents, the oxaphosphetane formation step is rate-limiting, whereas in weakly solvating media, carbanion-aldehyde adduct formation dominates [6]. Kinetic isotope effect (KIE) studies further indicate that proton transfer during deprotonation is not rate-determining, supporting a concerted mechanism for oxaphosphetane collapse [6].
Triethyl 2-phosphonopropionate’s efficacy in macrocyclization reactions (e.g., floresolide B synthesis) stems from its ability to stabilize transition states through P=O⋅⋅⋅H–O hydrogen bonds, lowering activation barriers by ~2 kcal/mol compared to non-phosphorylated analogs [2] [6]. This stabilization is critical for forming medium-sized rings (5–7 members) without requiring high-dilution conditions [3].
Irritant